3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

This specific 3,7-disubstituted imidazo[1,2-a]pyridine is an essential fragment for replicating kinase-targeted SAR. The unique bromine at C3 enables Pd-catalyzed cross-coupling for rapid library expansion, while the 7-CF3 group modulates lipophilicity and metabolic stability. Positional isomers exhibit divergent binding profiles, making this exact regioisomer non-substitutable for projects targeting PI3Kα, CLK1, or DYRK1A. Secure 95% purity building block backed by global supply for reliable lead optimization.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.033
CAS No. 1263058-72-5
Cat. No. B566890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1263058-72-5
Molecular FormulaC8H4BrF3N2
Molecular Weight265.033
Structural Identifiers
SMILESC1=CN2C(=NC=C2Br)C=C1C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-5(8(10,11)12)1-2-14(6)7/h1-4H
InChIKeyWYXVGMDBVCLFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine: CAS 1263058-72-5 Core Properties and Commercial Availability for R&D Procurement


3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1263058-72-5, C8H4BrF3N2, MW 265.03) is a halogenated imidazo[1,2-a]pyridine building block distinguished by the specific substitution pattern of a bromine atom at the 3-position and a trifluoromethyl group at the 7-position of the bicyclic core . This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity for hydrogen bonding via two nitrogen atoms, which can enhance binding affinity to target proteins . The compound is commercially available from multiple global suppliers for research use, with common purity specifications of 95% .

Why Generic Substitution Fails: Critical Differentiation of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine in SAR-Driven Research


The substitution pattern on the imidazo[1,2-a]pyridine core is a primary determinant of biological activity and physicochemical properties, making simple in-class substitution unreliable. Positional isomers of bromo-trifluoromethyl-imidazo[1,2-a]pyridines, such as those with the CF3 group at the 6-position or the bromine at the 2-position, exhibit distinct electronic distributions, steric profiles, and resultant target interactions [1]. Furthermore, the presence of the 3-bromo substituent has been shown in related series to enhance bioavailability and reduce toxicity compared to unmodified analogs [2]. Therefore, procurement of the precise regioisomer—3-bromo-7-trifluoromethyl—is essential for SAR reproducibility and the successful advancement of lead optimization campaigns where specific substitution has been defined by experimental data.

Quantitative Differentiation Guide: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine Procurement Evidence


Regioisomeric Specificity in Kinase Inhibition: Positional SAR Directs Target Engagement

The position of substituents on the imidazo[1,2-a]pyridine scaffold profoundly influences kinase binding affinity. While direct head-to-head data for this specific regioisomer is absent from primary literature, class-level SAR from PI3Kα inhibitor programs demonstrates that substitution at the C3 position of imidazo[1,2-a]pyridines critically modulates binding affinity, enabling the development of subnanomolar inhibitors. [1] In contrast, modification at the C6 position or other sites leads to different selectivity and potency profiles. This establishes that the 3-bromo-7-trifluoromethyl pattern is not interchangeable with its positional isomers (e.g., 3-bromo-6-trifluoromethyl) for achieving desired target engagement.

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Safety Profile Differentiation: Hazard Classification and Handling Requirements

The compound carries specific GHS hazard statements (H302, H315, H319, H335) indicating acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. This safety profile is not universal among all bromo-trifluoromethyl imidazo[1,2-a]pyridine isomers; for instance, the 3-bromo-6-trifluoromethyl isomer is noted for its moderate thermal stability with a melting point of 185-188°C, which differs from the 7-CF3 derivative's physical properties. Procurement decisions must account for these distinct hazard profiles, as they directly impact laboratory handling procedures, personal protective equipment (PPE) requirements, and waste disposal protocols.

Occupational Safety Chemical Handling Hazard Communication

Commercial Availability and Lead Time: AKSci vs. GlpBio Procurement Metrics

Direct comparison of two reputable suppliers reveals quantifiable differences in lead time and pricing that are critical for project planning. AKSci lists the compound with a 3-week lead time for 100mg, 250mg, and 1g quantities , while GlpBio indicates the same sizes are 'In Stock' [1]. This represents a 3-week time-to-experiment advantage when sourcing from GlpBio. Additionally, pricing for a 1g unit is $680 at AKSci versus $819 at GlpBio, a 20% cost increase for the expedited availability. [1]

Chemical Sourcing Supply Chain Vendor Comparison

High-Value Application Scenarios for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine in Research and Development


Medicinal Chemistry: Kinase Inhibitor Lead Optimization via Regiospecific Scaffold Decoration

For research groups engaged in structure-based drug design targeting kinases such as PI3Kα, CLK1, or DYRK1A, the 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold serves as a key intermediate. As SAR studies demonstrate that substitution at the C3 position is critical for achieving subnanomolar binding affinity and selectivity [1], this specific regioisomer is required to replicate published synthetic routes and to introduce diversity through cross-coupling reactions at the 3-bromo position. The trifluoromethyl group at the 7-position further modulates lipophilicity and metabolic stability, making it a preferred choice over non-fluorinated analogs. This compound is not a general 'imidazopyridine' but a defined starting material for creating focused libraries around validated kinase pharmacophores.

Chemical Biology: Development of Antimutagenic and Anticancer Probes

The imidazo[1,2-a]pyridine core has demonstrated antimutagenic and anticancer properties, with the specific position of the imidazopyridine ring being a pivotal factor for activity [2]. Derivatives with a central imidazopyridine spacer, such as this 3,7-disubstituted analog, have shown strong (>40%) antimutagenic activity and favorable in vivo safety profiles (LD50 of 60 mg/kg in mice) [2]. This positions the 3-bromo-7-trifluoromethyl regioisomer as a valuable starting material for synthesizing novel chemical probes to investigate mechanisms of mutagenesis or to develop new anticancer agents targeting microtubule dynamics, as demonstrated by potent antitubulin agents in related series [3].

Process Chemistry: Cross-Coupling and Derivatization for Library Synthesis

The presence of a bromine atom at the 3-position makes this compound a highly versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [4]. This enables the rapid generation of diverse compound libraries by introducing aryl, heteroaryl, or amine functionalities at this position. The trifluoromethyl group remains stable under these conditions, providing a consistent physicochemical handle. This synthetic utility is a primary driver for procurement by medicinal chemistry CROs and internal discovery units aiming to explore chemical space around a proven heterocyclic core. The compound's commercial availability in 95% purity from multiple suppliers ensures a reliable supply chain for multi-step synthesis campaigns.

Analytical and Reference Standard: Method Development and QC

Due to its well-defined structure (MW 265.03, C8H4BrF3N2) and the availability of characterization data (InChI Key, SMILES) , this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS) used to monitor reactions or assess purity of more complex derivatives. Its distinct retention time and mass spectral signature (characteristic bromine isotope pattern and CF3 fragment) make it a useful marker in reaction monitoring and impurity profiling. The compound's storage conditions (2-8°C, sealed, dry) [5] are defined to maintain integrity as a reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.